N-(1-Methylethyl)benzene-1,4-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-Methylethyl)benzene-1,4-diamine can be synthesized through the reaction of p-phenylenediamine with isopropylamine. The reaction typically occurs under controlled conditions with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where p-phenylenediamine and isopropylamine are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and catalysts are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted phenylenediamines, and various amine derivatives .
Scientific Research Applications
N-(1-Methylethyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(1-Methylethyl)benzene-1,4-diamine involves its ability to scavenge free radicals and prevent oxidative damage. It interacts with reactive oxygen species and neutralizes them, thereby protecting materials such as rubber from degradation. The compound’s antioxidant properties are attributed to its chemical structure, which allows it to donate electrons and stabilize free radicals .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-isopropyl-p-phenylenediamine
- N,N’-bis(1-methylethyl)benzene-1,4-diamine
- N,N’-bis(1-methylheptyl)-1,4-benzenediamine
Uniqueness
N-(1-Methylethyl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct antioxidant properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly effective in applications requiring long-term protection against oxidation .
Properties
CAS No. |
16153-75-6 |
---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-N-propan-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C9H14N2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,10H2,1-2H3 |
InChI Key |
YFZNTUOMAQXCQZ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=C(C=C1)N |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)N |
Key on ui other cas no. |
16153-75-6 |
Synonyms |
N-isopropyl-1,4-phenylenediamine N-isopropyl-p-phenylenediamine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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